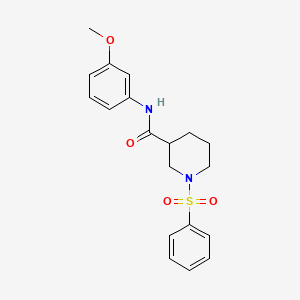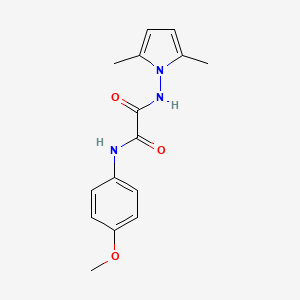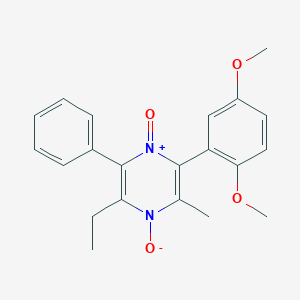![molecular formula C18H22ClNO3 B4393225 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol
Übersicht
Beschreibung
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and chronic inflammatory disorders.
Wirkmechanismus
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK, 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol prevents the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. This leads to the suppression of B-cell function and the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has been shown to have selective activity against BTK, with minimal off-target effects. In preclinical studies, 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has been well-tolerated and has not shown any significant toxicity or adverse effects on normal cells. 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system (CNS) malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol in lab experiments is its potent and selective activity against BTK, which makes it a valuable tool for studying B-cell signaling pathways. However, one limitation is that 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol is a small molecule inhibitor, which may have limited efficacy in certain types of B-cell malignancies that are driven by mutations in BTK or other downstream signaling molecules.
Zukünftige Richtungen
There are several potential future directions for the development of 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol and related compounds. One area of interest is the use of 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy agents, to enhance its anti-tumor activity. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve clinical outcomes in patients with B-cell malignancies. Additionally, there is ongoing research into the use of BTK inhibitors in the treatment of autoimmune diseases and chronic inflammatory disorders, which may lead to new therapeutic options for these conditions.
Wissenschaftliche Forschungsanwendungen
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis, by suppressing the activity of B-cells.
Eigenschaften
IUPAC Name |
3-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-22-18-11-14(12-20-9-4-10-21)7-8-17(18)23-13-15-5-2-3-6-16(15)19/h2-3,5-8,11,20-21H,4,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZRLAFWCWUTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCCO)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4393154.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393171.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4393174.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)

![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)